Methyl vinyl sulfone
Overview
Description
Methyl vinyl sulfone is a clear pale yellow liquid. (NTP, 1992)
Scientific Research Applications
Synthesis Applications
- Synthesis of Vinyl Methyl Sulfones: A novel method for synthesizing vinyl methyl sulfones using ammonium iodide-induced sulfonylation of alkenes with DMSO and water is described. This method is metal-free, highly stereoselective, and tolerant of various functional groups (Gao et al., 2015).
- Efficient β-Keto Methyl Sulfone Synthesis: A novel method for synthesizing β-keto methyl sulfones and (E)-vinyl methyl sulfones using DMSO as the substrate has been developed. This involves generating a methyl sulfonyl radical in the presence of catalytic Cu(I) under an O2 atmosphere (Jiang & Loh, 2014).
- Vinyl Sulfone Synthesis: An economical and convenient synthesis method for vinyl sulfones using commercially available sulfinic acid sodium salts and dibromides has been developed. This process yields a variety of phenyl and methyl vinyl sulfones without the need for a catalyst (Guan et al., 2007).
Medicinal Chemistry
- Therapeutic Potential in Parkinson's Disease: Vinyl sulfones, specifically optimized derivatives, have been identified as potent nuclear factor erythroid 2-related factor 2 (Nrf2) activators with therapeutic potential for Parkinson's disease. These compounds demonstrate significant effects on Nrf2 activation and could be promising drug candidates (Choi et al., 2018).
Electrochemistry
- Use in Lithium-Ion Batteries: Methyl vinyl sulfone has been studied as a film-forming additive in propylene carbonate-based electrolytes for lithium-ion batteries. It forms a stable solid electrolyte interface (SEI), preventing graphite exfoliation and showing minimal impact on cathode performance and safety characteristics (Wagner et al., 2014).
Molecular Mechanics
- Structural Analysis: The structures of various sulfones, including this compound, have been analyzed using the MM3 force field. This includes fitting to experimental data from electron diffraction and microwave spectroscopy and vibrational spectra fitting (Allinger & Fan, 1993).
Material Science
- Membrane Application for SO2: Vinyl sulfone-modified poly(vinyl alcohol) shows high permselectivity of sulfur dioxide against nitrogen and oxygen, making it a potential candidate for membranes in specific applications (Imai et al., 1988).
Biomedical Research
- Versatility in PET Probe Construction: 18F-labeled vinyl sulfones have shown promise in PET probe construction, demonstrating efficiency in labeling bioactive molecules and potential for cell tracking applications. These agents have the ability to cross the blood-brain barrier and localize in specific brain regions (Zhang et al., 2020).
Mechanism of Action
Target of Action
Methyl vinyl sulfone primarily targets the thiol of cysteine residues . This compound is widely used as a potent irreversible inhibitor of cysteine proteases , a group of enzymes that play a crucial role in protein degradation, signal transduction, and regulation of the cell cycle.
Mode of Action
The sulfone group in this compound makes the vinyl group electrophilic, allowing it to act as a pharmacophore for binding to the thiol of cysteine residues . This interaction results in the inactivation of the target enzymes by the addition of the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .
Biochemical Pathways
this compound affects the biochemical pathways involving cysteine proteases. For instance, it targets cruzain, the major cysteine protease of the protozoa Trypanosoma cruzi, which causes Chagas disease . The irreversible reaction of this drug with a biologically relevant thiol can lead to undesired side reactions, such as toxicity due to reaction with glutathione and depletion of the glutathione pool, or alkylation of membrane proteins .
Pharmacokinetics
The compound’s covalent reaction with a target enzyme is known to enhance binding affinity and prolong the resting time at the enzyme . This time is strongly influenced by the free binding energy of the corresponding enzyme-inhibitor complex .
Result of Action
The result of this compound’s action is the inactivation of its target enzymes, leading to potential therapeutic effects. For example, K11777, a vinyl sulfone-based compound, has shown promise as a potent inhibitor of parasitic and mammalian proteases in preclinical studies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with thiols can be modified from an irreversible to a reversible reaction . .
Safety and Hazards
MVS is harmful if swallowed and fatal in contact with skin . It causes serious eye damage . It is recommended to wash face, hands, and any exposed skin thoroughly after handling MVS. Do not eat, drink, or smoke when using this product. Do not get MVS in eyes, on skin, or on clothing. Wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Recent studies have shown that the reactivity of vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .
Biochemical Analysis
Biochemical Properties
Methyl vinyl sulfone is known for its electrophilic nature, which allows it to bind to the thiol of cysteine residues . This property makes it a key player in biochemical reactions, particularly those involving enzymes, proteins, and other biomolecules. For instance, it has been reported that vinyl sulfone is a privileged functional group, eliciting diverse pharmacological activities as the covalent warhead .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with biomolecules. Its electrophilic nature allows it to bind to the thiol of cysteine residues . This binding can lead to changes in gene expression and can influence enzyme activity, either through inhibition or activation .
Metabolic Pathways
Given its ability to bind to the thiol of cysteine residues, it is likely involved in pathways that include these residues
Properties
IUPAC Name |
1-methylsulfonylethene | |
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Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c1-3-6(2,4)5/h3H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIJTQZXUURFQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
Record name | METHYL VINYL SULFONE | |
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DSSTOX Substance ID |
DTXSID1031628 | |
Record name | Methyl vinyl sulfone | |
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Molecular Weight |
106.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl vinyl sulfone is a clear pale yellow liquid. (NTP, 1992) | |
Record name | METHYL VINYL SULFONE | |
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Boiling Point |
252 to 255 °F at 24 mmHg (NTP, 1992) | |
Record name | METHYL VINYL SULFONE | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
Record name | METHYL VINYL SULFONE | |
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Solubility |
10 to 50 mg/mL at 63 °F (NTP, 1992) | |
Record name | METHYL VINYL SULFONE | |
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Density |
1.2117 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | METHYL VINYL SULFONE | |
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CAS No. |
3680-02-2 | |
Record name | METHYL VINYL SULFONE | |
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Record name | Methyl vinyl sulfone | |
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Record name | Methyl vinyl sulfone | |
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Record name | Methyl vinyl sulfone | |
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Record name | Methyl vinyl sulfone | |
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Record name | (methylsulphonyl)ethylene | |
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Record name | METHYL VINYL SULFONE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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